molecular formula C13H16FNO3 B8158026 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8158026
M. Wt: 253.27 g/mol
InChI Key: HEQKGLZRDZJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is a high-purity chemical reagent intended exclusively for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to a class of valuable synthetic intermediates known as N -methoxy- N -methylamides, or Weinreb amides. Its primary research application is in organic synthesis, where it acts as a versatile acylating agent. The structure features a benzamide core substituted with a fluorine atom, a cyclopropylmethoxy group, and the characteristic N -methoxy- N -methyl moiety. Compounds with similar structures, such as 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (CAS 162401-62-9), are known to be intermediates in the preparation of selective phosphodiesterase 4 (PDE4) inhibitors like Roflumilast . This suggests potential pathways for its use in developing targeted pharmaceutical agents. For researchers, this reagent offers a reliable building block for constructing complex molecules. Its physicochemical properties, including a molecular formula of C 14 H 17 FNO 3 and a molecular weight of 266.29 g/mol, make it suitable for various synthetic transformations. As with all chemicals of this nature, it requires careful handling. Recommended safety precautions include using personal protective equipment, working in a well-ventilated fume hood, and avoiding contact with skin and eyes .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-15(17-2)13(16)10-5-6-11(14)12(7-10)18-8-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQKGLZRDZJLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)OCC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 70–90°C.

  • Yield : ~80–99%.

Mechanistic Insight : The base deprotonates the phenolic hydroxyl, enabling nucleophilic substitution with cyclopropylmethyl bromide. Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates.

Oxidation of Aldehyde to Carboxylic Acid

The alkylated aldehyde intermediate, 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde , undergoes oxidation to the corresponding carboxylic acid.

Oxidation Methods:

  • Sulfamic Acid/Sodium Chlorite System :

    • Conditions : Aqueous acetonitrile, 0–5°C.

    • Yield : >90%.

  • Pyridinium Chlorochromate (PCC) :

    • Solvent : Dichloromethane (DCM), room temperature.

Comparative Analysis : The sulfamic acid method avoids toxic chromium reagents, aligning with green chemistry principles.

Formation of N-Methoxy-N-methylamide (Weinreb Amide)

The carboxylic acid is converted to the Weinreb amide via two primary routes:

Coupling with N,O-Dimethylhydroxylamine Hydrochloride

  • Reagents : 1,1'-Carbonyldiimidazole (CDI) or EDC·HCl.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Typical Yield : 85–97%.

Example Protocol :

  • Activate 3-(cyclopropylmethoxy)-4-fluorobenzoic acid with CDI in THF.

  • Add N,O-dimethylhydroxylamine hydrochloride and stir at room temperature.

Direct Aminolysis of Acid Chlorides

  • Reagents : Thionyl chloride (SOCl₂) to form acyl chloride, followed by N,O-dimethylhydroxylamine.

  • Solvent : DCM or toluene.

  • Yield : 88–93%.

Advantage : This one-pot method reduces purification steps.

Alternative Pathways and Optimization

Nickel-Catalyzed Carbonylation

  • Catalyst : Ni(OAc)₂ with phosphite ligands.

  • Conditions : NaOMe in THF at 110°C.

  • Yield : ~65%.

Application : Suitable for large-scale synthesis but requires stringent anhydrous conditions.

Stetter Reaction for Cyclopropane Functionalization

  • Catalyst : Thiazolium salts with NEt₃.

  • Solvent : Toluene or xylene at 150–220°C.

  • Yield : Moderate (50–70%).

Limitation : High temperatures may degrade sensitive substrates.

Analytical and Practical Considerations

Purity Control:

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane).

  • Recrystallization : Ether or ethanol/water mixtures.

Summary of Synthetic Routes

StepReagents/ConditionsYieldSource
Phenolic AlkylationK₂CO₃, cyclopropylmethyl bromide, DMSO, 70°C80–99%
Aldehyde OxidationSulfamic acid/NaClO₂, CH₃CN/H₂O>90%
Weinreb Amide FormationCDI, N,O-dimethylhydroxylamine, THF85–97%

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Roflumilast (3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide)

  • Structural Differences :
    • Substituents on Benzamide Ring : Roflumilast has a 4-(difluoromethoxy) group, whereas the target compound has a 4-fluoro substituent.
    • N-Substituent : Roflumilast’s amide nitrogen is linked to a 3,5-dichloropyridinyl group, contrasting with the N-methoxy-N-methyl group in the target compound.
  • Pharmacological Profile :
    Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor approved for chronic obstructive pulmonary disease (COPD). The dichloropyridinyl group is critical for PDE4 binding, while the difluoromethoxy group enhances metabolic stability .
  • Key Data: Property Roflumilast Target Compound Molecular Weight 403.2 g/mol ~265.3 g/mol (estimated) Bioactivity PDE4 inhibition (IC₅₀ = 0.8 nM) Not reported Clinical Use COPD treatment Under investigation

The absence of the dichloropyridinyl group in the target compound suggests divergent biological targets, possibly with reduced PDE4 affinity but improved solubility due to the N-methoxy-N-methyl group .

4-Fluoro-N-methoxy-N-methylbenzamide

  • Structural Differences :
    Lacks the 3-(cyclopropylmethoxy) group present in the target compound.
  • Physicochemical Properties :

    Property 4-Fluoro-N-methoxy-N-methylbenzamide Target Compound
    Molecular Weight 183.18 g/mol ~265.3 g/mol
    Boiling Point 301.6°C Higher (due to added substituent)
    LogP (Lipophilicity) ~1.2 (estimated) ~2.5 (estimated)

The cyclopropylmethoxy group in the target compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structural Differences :
    Contains a 2-methoxy-4-methylbenzamide core instead of the 3-cyclopropylmethoxy-4-fluoro arrangement.
  • The target compound’s fluorine atom and cyclopropylmethoxy group could similarly influence electronic properties, though its fluorescence behavior remains unexplored .

Roflumilast Impurities (e.g., 3,4-Di(cyclopropylmethoxy) Analogs)

  • Structural Differences :
    Impurities such as 3,4-di(cyclopropylmethoxy) or 3,4-bis(difluoromethoxy) derivatives highlight the impact of substituent positioning.

4-Methoxy-N-(3-methylphenyl)benzamide

  • Structural Differences :
    Features a 4-methoxy group and an N-(3-methylphenyl) substituent.
  • However, this may also reduce binding affinity in target-specific applications .

Biological Activity

3-(Cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is a benzamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antiviral applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopropylmethoxy group attached to a fluorinated benzamide structure, which enhances its lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

CxHyFNzOw\text{C}_x\text{H}_y\text{F}\text{N}_z\text{O}_w

The mechanism of action of 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is primarily through the inhibition of specific enzymes and modulation of cellular pathways that are critical in cancer cell proliferation and viral replication. Studies suggest that it may interact with protein kinases, which play a crucial role in various signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to known anticancer agents:

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
MCF-73.1Doxorubicin0.5
HCT1164.5Etoposide2.0
HEK 2935.3--

These results demonstrate that the compound has comparable potency to established anticancer drugs, indicating its potential as a therapeutic agent.

Antiviral Activity

In addition to its anticancer properties, preliminary studies have shown that 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide may possess antiviral activity, particularly against the Hepatitis B virus (HBV). Its mechanism involves increasing intracellular levels of antiviral proteins, which inhibit viral replication.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth at low micromolar concentrations. The observed effects were attributed to its ability to induce apoptosis in cancer cells.
  • Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the key synthetic strategies for preparing 3-(cyclopropylmethoxy)-4-fluoro-N-methoxy-N-methylbenzamide?

The synthesis typically involves multi-step reactions starting with functionalized benzaldehyde derivatives. For example, 4-(cyclopropylmethoxy)benzaldehyde (a structural analog) is synthesized via nucleophilic substitution between dihydroxybenzaldehyde and (bromomethyl)cyclopropane . Subsequent fluorination and amidation steps introduce the fluoro and N-methoxy-N-methyl groups. Reaction conditions (e.g., low temperatures, anhydrous solvents) and coupling reagents like DCC/HOBt are critical for optimizing yields .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and amide bond formation.
  • X-ray crystallography to resolve conformational details, such as dihedral angles between the cyclopropylmethoxy group and the benzamide core (e.g., 63.34° in related compounds) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with IR and HPLC purity data ensures comprehensive characterization .

Q. What safety protocols are critical when handling this compound?

Hazard assessments must precede synthesis, focusing on mutagenic byproducts, decomposition risks, and reactive intermediates. Use PPE (gloves, goggles, lab coats) and fume hoods to mitigate exposure. Ames testing data suggest similar mutagenic potential to benzyl chloride, necessitating strict waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or fluorescence spectra may arise from pH-dependent conformational changes (e.g., fluorescence intensity variations at pH 2.7–10.1) . Standardize solvent systems and temperature, and validate with orthogonal methods like X-ray crystallography. For ambiguous peaks, isotopic labeling or 2D NMR (COSY, HSQC) can clarify connectivity .

Q. What experimental design considerations improve yield in multi-step syntheses?

Key factors include:

  • Stepwise optimization : Isolate intermediates (e.g., 4-(cyclopropylmethoxy)benzaldehyde) to minimize side reactions.
  • Coupling reagent selection : DCC/HOBt enhances amidation efficiency at -50°C .
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) for intermediates, and recrystallization for final products .

Q. How does the cyclopropylmethoxy group influence reactivity and biological activity?

The cyclopropyl ring introduces steric hindrance, affecting binding interactions in biological assays. Comparative studies with analogs (e.g., replacing cyclopropylmethoxy with methoxy) reveal altered pharmacokinetic profiles. Conformational analysis via X-ray crystallography shows that the dihedral angle between the cyclopropane and benzamide rings modulates solubility and metabolic stability .

Q. What methodologies assess the compound’s potential as a pharmacophore?

  • Molecular docking : Screen against target receptors (e.g., kinases, GPCRs) using software like AutoDock.
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition or receptor binding.
  • ADMET profiling : Evaluate solubility, permeability (Caco-2 assays), and metabolic stability (microsomal assays) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Computational models (e.g., COSMO-RS) may underestimate the impact of crystalline packing forces. Validate predictions experimentally via shake-flask methods at varying pH levels. For low-solubility compounds, consider co-solvents (DMSO) or salt formation .

Q. Why do synthetic yields vary between labs for the same protocol?

Variations in reagent purity, humidity, or equipment calibration (e.g., temperature control during amidation) can affect reproducibility. Implement quality control checks (e.g., Karl Fischer titration for anhydrous solvents) and document batch-specific conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.